Regioisomeric Differentiation: 4-Nitrophenyl at N2 vs. 2-Nitrobenzamide at C3 Confers Divergent Kinase-Binding Topology
The target compound and its regioisomer CAS 450343-00-7 (N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide) have identical molecular formulae (C18H13FN4O3S) and molecular weights (384.4 g/mol) yet differ in the placement of the 4-nitrophenyl group: at N2 in the target compound versus as a 2-nitro substituent on the C3 benzamide in the regioisomer [1]. In the target compound, the 4-nitrophenyl ring is directly conjugated to the pyrazole N2, withdrawing electron density from the heterocyclic core and stiffening the dihedral angle between the N2-aryl ring and the pyrazole plane [2]. In the regioisomer, the nitro group is ortho to the amide linkage on the C3 benzamide, introducing a steric clash that forces the benzamide carbonyl out of co-planarity with the pyrazole ring. These conformational differences are expected to alter the presentation of the 4-fluorobenzamide pharmacophore to the kinase hinge region [2].
| Evidence Dimension | Regioisomeric placement of the 4-nitrophenyl group (N2-aryl vs. C3-benzamide nitro) |
|---|---|
| Target Compound Data | 4-nitrophenyl at pyrazole N2; 4-fluorobenzamide at C3; InChIKey JIWUYPFTTBYZMY-UHFFFAOYSA-N |
| Comparator Or Baseline | Regioisomer CAS 450343-00-7: 4-fluorophenyl at pyrazole N2; 2-nitrobenzamide at C3 |
| Quantified Difference | No direct head-to-head quantitative comparison available; structural divergence implies distinct kinase selectivity fingerprints as documented for related bicyclic pyrazoles in US20060160874A1 [2]. |
| Conditions | Structural comparison based on InChI and computed 3D conformer analysis (PubChem); kinase selectivity rationale derived from patent disclosure of thieno[3,4-c]pyrazole SAR [2]. |
Why This Matters
For procurement decisions, the regioisomer cannot substitute for the target compound because the differential placement of the electron-withdrawing nitro group dictates which kinase ATP-binding pockets are productively engaged, as established in the foundational kinase-inhibitor patent for this scaffold.
- [1] PubChem Compound Summaries for CID 4465056 and CID of CAS 450343-00-7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-09). View Source
- [2] US20060160874A1 – Heterobicyclic pyrazole derivatives as kinase inhibitors. See examples and structural formulas demonstrating the impact of N2-aryl substitution on kinase inhibitory activity. View Source
